Hippuryl-phenylalanyl-arginine
Overview
Description
Hippuryl-phenylalanyl-arginine is a compound that has been used in various scientific studies . It is not intended for human or veterinary use and is for research use only. It has a molecular formula of C24H30N6O5 and a molecular weight of 482.5 g/mol.
Chemical Reactions Analysis
Protein glycation occurs predominantly on lysine, arginine, and N-terminal residues of proteins . Major quantitative glycation adducts are found at mean extents of modification of 1–5 mol percent of proteins .Scientific Research Applications
Formation in Food Processing
Hippuryl-phenylalanyl-arginine (Hip-Arg) can form new arginine derivatives during food processing. In a study by Mavric et al. (2004), heating Hip-Arg with lactose produced a previously unknown arginine derivative, Hippuryl-PIO. This compound was identified using advanced spectroscopy techniques and represents a new type of post-translational protein modification in disaccharide-containing foods like milk (Mavric et al., 2004).
Enzyme Activity Assays
Hip-Arg is employed in assays to determine enzyme activities. One application is in the assay of carboxypeptidase N activity in serum. Hendriks et al. (1985) developed a liquid-chromatographic method to determine hippuric acid, the product of Hip-Arg degradation, offering a sensitive approach for enzyme activity determination (Hendriks et al., 1985).
Protein Modification
Hip-Arg is involved in protein modification research. For example, Takahashi (1968) explored the reaction of phenylglyoxal with arginine residues in proteins, providing insights into chemical modifications of arginine, which can be essential for understanding protein structure and function (Takahashi, 1968).
Peptide Interaction Studies
Studies involving Hip-Arg also contribute to the understanding of peptide interactions. Arfaoui-Aboulhab et al. (1986) used the circular dichroism bands of peptides like hippuryl-L-phenylalanine to study the interaction of carboxypeptidase A with substrates and inhibitors. This type of research is vital for comprehending enzyme-substrate interactions at a molecular level (Arfaoui-Aboulhab et al., 1986).
Clinical Implications
In clinical research, Hip-Arg is used to study specific enzymes and their roles in various diseases. For instance, Butterworth and Duncan (1979) investigated enzyme activity in cultured skin fibroblasts from cystic fibrosis patients and controls using hippuryl-L-arginine. Such studies are crucial for understanding the biochemical aspects of diseases like cystic fibrosis (Butterworth & Duncan, 1979).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRRZAUNABSCW-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993899 | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hippuryl-phenylalanyl-arginine | |
CAS RN |
73167-83-6 | |
Record name | Hippuryl-phenylalanyl-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073167836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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